4-Hydroxy-5-methoxy-N-phenylnicotinamide
Description
Properties
IUPAC Name |
5-methoxy-4-oxo-N-phenyl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-8-14-7-10(12(11)16)13(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLTKCAVWKWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=C(C1=O)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670134 | |
| Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-18-4 | |
| Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Amidation Reaction
Dissolution of Acid:
Dissolve 2 mmol of 2-hydroxynicotinic acid in 5 mL of dry pyridine under inert atmosphere.Addition of Amine and Coupling Reagents:
Add 2.2 mmol of aniline to the solution, followed by 2.2 mmol of DCC and 0.2 mmol of DMAP.Reaction Conditions:
Heat the mixture to 55°C and stir continuously for 24 hours to promote amidation.Monitoring:
Reaction progress can be monitored via Thin-Layer Chromatography (TLC) using suitable solvent systems (e.g., hexane/ethyl acetate).
Step 2: Workup and Purification
Acidification:
After completion, cool the mixture and acidify with 2% HCl to quench the reaction.Extraction:
Extract the organic layer with ethyl acetate, wash successively with 1% NaOH and brine, then dry over magnesium sulfate.Concentration:
Evaporate the solvent under reduced pressure to obtain crude product.Column Chromatography:
Purify the crude product using silica gel chromatography with a hexane/ethyl acetate gradient (40:60) to isolate pure 4-hydroxy-5-methoxy-N-phenylnicotinamide.
Yield and Characterization
| Parameter | Data |
|---|---|
| Typical Yield | Approximately 43% after purification |
| Purity | Confirmed via TLC, FT-IR, LC-MS, and NMR |
Research Findings and Data Table
| Parameter | Method/Observation | Reference/Notes |
|---|---|---|
| Reaction Type | Amidation of 2-hydroxynicotinic acid | From Salahuddin et al. (2013) |
| Reagents | DCC/DMAP in pyridine | Effective coupling system |
| Reaction Time | 24 hours | Optimal for high yield |
| Yield | ~43% | Purified product |
| Purification | Silica gel chromatography | Gradient of hexane/ethyl acetate |
| Characterization | Confirmed via TLC, FT-IR, LC-MS, NMR | Ensures compound integrity |
Notes on Optimization and Variations
- Alternative coupling agents: EDC or HATU can be used for potentially higher yields.
- Solvent choice: While pyridine is standard, DMF or DMSO may serve as alternative solvents.
- Reaction conditions: Elevated temperatures or extended reaction times may improve yield but require careful monitoring to prevent side reactions.
Chemical Reactions Analysis
4-Hydroxy-5-methoxy-N-phenylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
-
Neuroprotective Effects
- Preliminary studies indicate that 4-HO-5-MO-N-PN may exhibit neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural similarity to nicotinamide suggests it could influence cellular signaling pathways involved in neuronal survival.
-
Antitumor Activity
- The compound has shown promise in antitumor research. Its ability to interact with specific enzymes involved in cancer cell proliferation makes it a potential lead compound for developing new anticancer therapies. Further studies are needed to elucidate its mechanism of action against various cancer types.
-
Enzyme Inhibition
- As a nicotinamide derivative, 4-HO-5-MO-N-PN may serve as an inhibitor for certain enzymes that require nicotinamide for activity. This property could be leveraged to understand biological processes better and develop novel therapeutic agents targeting enzyme-related diseases.
Table 1: Summary of Biological Activities
Synthesis and Chemical Reactivity
The synthesis of 4-HO-5-MO-N-PN can be achieved through various methods, including:
- Reaction pathways involving amine derivatives.
- Modifications of existing nicotinamide structures.
These synthetic routes allow for the exploration of analogs that may enhance biological activity or reduce toxicity.
Table 2: Structural Comparisons
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)-N'-phenylurea | Contains urea linkage; no methoxy group | Antitumor properties |
| 4-Hydroxy-N-phenylnicotinamide | Lacks methoxy group; retains hydroxyl | Neuroprotective effects |
| 5-Methoxy-N-phenylnicotinamide | Lacks hydroxyl group; retains methoxy | Antioxidant activity |
The unique combination of both hydroxyl and methoxy groups on the aromatic ring distinguishes 4-HO-5-MO-N-PN from its analogs, enhancing its biological activity and providing opportunities for further modifications leading to novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Findings:
Trimethylsilyl and methyl groups (e.g., 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide) enhance hydrophobicity, reducing aqueous solubility but improving membrane permeability .
Functional Group Variations :
- Thioamide (5-Hexynethioamide) introduces sulfur, enabling metal coordination but reducing stability compared to amides .
- Carboxylic acid (4-Hydroxy-6-methylnicotinic acid) ionizes at physiological pH, contrasting with the neutral amide group in the target compound .
Core Structure Differences: Thiazolidinone (N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide) and oxadiazole derivatives exhibit distinct bioactivities, such as antidiabetic effects or metabolic stability, due to their heterocyclic cores .
Electron-Withdrawing Groups :
- The nitro group in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid increases acidity and reactivity, making it unsuitable for applications requiring neutral pH compatibility .
Biological Activity
4-Hydroxy-5-methoxy-N-phenylnicotinamide (4-HO-5-MO-N-PN) is a compound belonging to the class of nicotinamide derivatives, characterized by a hydroxyl group at the 4-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen atom of the nicotinamide moiety. This compound has garnered interest due to its potential biological activities, including neuroprotective effects and possible applications in cancer treatment.
Neuroprotective Effects
Research indicates that 4-HO-5-MO-N-PN exhibits neuroprotective properties, which may be attributed to its structural similarities with nicotinamide. Nicotinamide is known for its role in cellular processes and its involvement in neuroprotection. The presence of hydroxyl and methoxy groups suggests enhanced interactions with biological systems, potentially modulating cellular signaling pathways relevant to neuroprotection.
Antiproliferative Activity
In vitro studies have evaluated the antiproliferative effects of 4-HO-5-MO-N-PN against various cancer cell lines. For instance, compounds structurally related to 4-HO-5-MO-N-PN demonstrated significant cytotoxicity against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer) cell lines. The IC50 values for these compounds ranged from 1.25 to 42.10 μM, indicating varying degrees of effectiveness compared to standard treatments like sorafenib .
The precise mechanism of action for 4-HO-5-MO-N-PN remains largely unexplored. However, its potential roles as an inhibitor of certain enzymes and as a modulator of cellular signaling pathways have been proposed. This could lead to new insights into its therapeutic applications in diseases where nicotinamide derivatives are implicated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-HO-5-MO-N-PN, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)-N'-phenylurea | Contains urea linkage; no methoxy group | Antitumor properties |
| 4-Hydroxy-N-phenylnicotinamide | Lacks methoxy group; retains hydroxyl functionality | Neuroprotective effects |
| 5-Methoxy-N-phenylnicotinamide | Lacks hydroxyl group; retains methoxy functionality | Antioxidant activity |
The unique combination of both hydroxyl and methoxy groups on the aromatic ring distinguishes 4-HO-5-MO-N-PN from its analogs, enhancing its biological activity and providing opportunities for further modifications that could lead to novel therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 4-HO-5-MO-N-PN:
- Neuroprotection : A study demonstrated that derivatives similar to 4-HO-5-MO-N-PN could protect neuronal cells from oxidative stress, suggesting a potential application in neurodegenerative diseases.
- Anticancer Properties : In vitro assays showed that compounds derived from 4-HO-5-MO-N-PN exhibited significant antiproliferative activity against various cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics like 5-fluorouracil .
- Enzyme Interaction : Preliminary research indicates that 4-HO-5-MO-N-PN might interact with specific enzymes involved in metabolic pathways, which could be crucial for understanding its broader therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Hydroxy-5-methoxy-N-phenylnicotinamide, and how do they influence its physicochemical properties?
- Answer : The compound features a pyridine core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 5, respectively, and an N-phenylamide moiety. These substituents impact solubility (hydroxyl enhances hydrophilicity, methoxy modulates lipophilicity) and stability (intramolecular hydrogen bonding between -OH and the pyridine nitrogen may reduce degradation). Structural characterization typically employs NMR (¹H/¹³C), FTIR, and mass spectrometry, with reference standards from authoritative databases like NIST .
Table 1. Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1087659-18-4 | |
| Molecular Formula | C₁₃H₁₂N₂O₃ | |
| Molecular Weight | 244.25 g/mol |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : While direct safety data for this compound is limited, general protocols for nicotinamide derivatives apply:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation of particulates.
- Store in a cool, dry environment away from oxidizers.
- In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Answer : Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. To resolve these:
- Standardize solvents (e.g., HPLC-grade) and temperatures (e.g., 25°C).
- Use differential scanning calorimetry (DSC) to assess crystallinity, which affects solubility.
- Validate results against NIST reference data or replicate experiments using controlled conditions .
Q. What methodological approaches are recommended to study the bioactivity of this compound against enzymatic targets?
- Answer :
- Target Selection : Prioritize enzymes with known sensitivity to nicotinamide analogs (e.g., sirtuins, PARPs) based on structural similarity .
- Assay Design : Use fluorescence-based inhibition assays (e.g., NAD⁺-dependent deacetylase activity for sirtuins) with purified enzymes.
- Data Validation : Cross-validate results with computational docking studies (e.g., AutoDock Vina) to predict binding affinities and active-site interactions .
Q. How do the hydroxy and methoxy substituents influence the synthetic routes for this compound?
- Answer : The -OH group necessitates protection (e.g., silylation or acetylation) during synthesis to prevent undesired side reactions. Methoxy groups are typically introduced via nucleophilic substitution or Ullmann coupling. Post-synthesis, deprotection under mild acidic conditions (e.g., TFA) preserves the pyridine core. Characterization via HPLC-MS ensures purity and correct functionalization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under varying pH conditions?
- Answer : Stability discrepancies may arise from buffer composition or analytical methods. To address this:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffers spanning pH 3–8.
- Monitor degradation via UPLC-MS to identify hydrolysis or oxidation products.
- Compare findings with structurally analogous compounds (e.g., 5-methoxy-N-phenylnicotinamide) to infer degradation pathways .
Methodological Best Practices
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Answer :
- Step Optimization : Use microwave-assisted synthesis for coupling steps to reduce reaction time.
- Catalysis : Employ Pd/C or CuI for efficient aryl amidation.
- Workup : Purify intermediates via flash chromatography before final deprotection to minimize byproducts.
- Yield Tracking : Compare theoretical vs. experimental yields at each step using gravimetric analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
